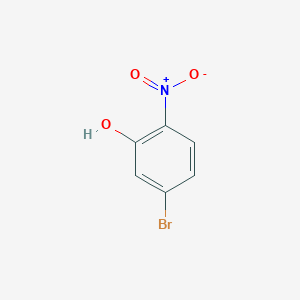

5-Bromo-2-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWHNSNSUBKGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950346 | |

| Record name | 5-Bromo-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27684-84-0 | |

| Record name | 5-Bromo-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-2-nitrophenol

CAS Number: 27684-84-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-nitrophenol, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, synthesis, analytical methods, and applications, with a focus on its role in the development of pharmaceuticals and other bioactive molecules.

Chemical Identity and Properties

This compound is a substituted phenol (B47542) derivative characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position of the benzene (B151609) ring.[1] Its chemical structure lends it a high degree of reactivity, making it a versatile building block in complex organic synthesis.[1]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 27684-84-0 | [1][2] |

| Molecular Formula | C₆H₄BrNO₃ | [1][2] |

| Molecular Weight | 218.01 g/mol | [2] |

| Appearance | Pale yellow to yellow-green crystalline solid | [2][3] |

| Melting Point | 40-46 °C | [3][4] |

| Boiling Point (Predicted) | 264.6 ± 20.0 °C | [3] |

| Density (Predicted) | 1.881 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 6.08 ± 0.13 | [3] |

| Solubility | Soluble in methanol, ethyl acetate (B1210297). | [3] |

| Purity | >98.0% (by GC) | [4] |

Synthesis and Experimental Workflow

This compound is primarily used as a synthetic intermediate.[3][5] Its preparation and subsequent use in the synthesis of more complex molecules is a key workflow for medicinal chemists.

Logical Workflow: From Precursor to Intermediate

The diagram below illustrates the typical workflow involving this compound, starting from its synthesis and leading to its application as a building block for other chemical entities.

Experimental Protocol: Synthesis of this compound

This protocol describes the nitration of 3-bromophenol (B21344) to yield this compound.[3]

Materials:

-

3-Bromophenol (49.35 g, 285 mmol)

-

Potassium nitrate (B79036) (51.5 g, 509 mmol)

-

Concentrated sulfuric acid (32.6 mL)

-

Water (105 mL)

-

Diethyl ether

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel, slowly add potassium nitrate (51.5 g) to a cooled (10 °C) solution of concentrated sulfuric acid (32.6 mL) in water (105 mL).

-

Stir the mixture for 5 minutes.

-

Add 3-bromophenol (49.35 g) dropwise, maintaining the reaction temperature at approximately 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

Upon completion, dilute the reaction mixture with water (350 mL).

-

Extract the product into diethyl ether.

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel, using a 19:1 hexane/ethyl acetate eluent system, to afford this compound as a yellow-green solid.[3]

Applications in a Research Context

The primary utility of this compound is as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Its functional groups—hydroxyl, nitro, and bromo—provide multiple reaction sites for building molecular complexity. It serves as a foundational scaffold for introducing specific functionalities into larger molecules.[1]

While this compound is a key intermediate, there is no evidence in the current scientific literature to suggest that this compound itself has direct activity in biological signaling pathways. Its value lies in its role as a starting material for the synthesis of novel bioactive compounds.[7]

Analytical Methodologies

Accurate characterization and quality control of this compound are essential for its use in synthesis. The following are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a critical tool for structural confirmation.

Protocol:

-

Instrument: 300 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Procedure: Dissolve a small amount of the sample in deuterated DMSO. Acquire the proton NMR spectrum.

-

Expected Chemical Shifts (δ):

-

11.44 ppm (singlet, 1H, -OH)

-

7.84 ppm (doublet, J = 8.7 Hz, 1H)

-

7.33 ppm (doublet, J = 2.1 Hz, 1H)

-

7.18 ppm (doublet of doublets, J = 8.7, 2.1 Hz, 1H)[3]

-

Chromatographic Methods (Representative Protocols)

Chromatographic techniques are vital for assessing purity and monitoring reaction progress. The following protocols are based on standard methods for similar aromatic compounds and serve as a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing purity and identifying volatile impurities. Due to the polarity of the phenol group, derivatization may be required to improve peak shape and thermal stability.[8]

-

Instrumentation: Standard GC-MS system.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Injector Temp: 250 °C.

-

MS Ion Source Temp: 230 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for non-volatile samples and for routine purity analysis without derivatization.[5]

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to suppress ionization of the phenolic group).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the analyte's UV spectrum (typically 280-320 nm for nitrophenols).

-

Column Temperature: 30 °C.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear protective gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[4]

-

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 27684-84-0 [sigmaaldrich.com]

- 3. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]

- 4. This compound | 27684-84-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 5-Bromo-2-nitrophenol: Synthesis, Characterization, and Application in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Bromo-2-nitrophenol is a key chemical intermediate whose structural features make it a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of its physicochemical properties, a detailed experimental protocol for its synthesis, standard methods for its analytical characterization, and its strategic role in the drug development pipeline.

Physicochemical Properties of this compound

A summary of the key quantitative and qualitative data for this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Weight | 218.00 g/mol [1][2][3] |

| Molecular Formula | C₆H₄BrNO₃[1][2][3] |

| CAS Number | 27684-84-0[1][2] |

| IUPAC Name | This compound[1][2] |

| Physical Form | Crystal Powder[2] |

| Color | Slightly pale yellow to yellow[2] |

| Purity | Typically ≥96-98%[2] |

| Solubility | Soluble in ethyl acetate (B1210297) and methanol. |

| InChI Key | DTWHNSNSUBKGTC-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)O)--INVALID-LINK--[O-][1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

This protocol describes the synthesis of this compound via the nitration of 3-bromophenol (B21344).

Materials:

-

3-bromophenol

-

Potassium nitrate (B79036) (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and maintained at 10 °C using an ice bath, slowly add potassium nitrate (51.5 g, 509 mmol) to a pre-chilled mixture of concentrated sulfuric acid (32.6 mL) and water (105 mL). Stir the resulting mixture for 5 minutes.

-

Addition of Substrate: Add 3-bromophenol (49.35 g, 285 mmol) dropwise to the nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature at approximately 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure the reaction proceeds to completion.

-

Quenching and Extraction: Dilute the reaction solution by pouring it into water (350 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated saline solution. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate (19:1) solvent system, to yield this compound as a yellow-green solid.

This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method for determining the purity of a synthesized batch of this compound.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.05% trifluoroacetic acid or 0.1% formic acid) to ensure good peak shape. A typical starting point could be 50:50 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength where nitrophenols absorb, typically in the range of 290-320 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized product.

Instrumentation & Sample Preparation:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Sample Amount: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent.[2]

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent. Chloroform-d (CDCl₃) can also be used.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Expected ¹H NMR spectral data (in DMSO-d₆, 300 MHz) shows characteristic peaks: δ 11.44 (s, 1H, -OH), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), and 7.18 (dd, J = 8.7, 2.1 Hz, 1H).

Role in Drug Development Workflow

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[4] Its functional groups—the hydroxyl, nitro, and bromo groups—can be strategically modified in multi-step synthetic routes to build the core structures of novel drug candidates. The following diagram illustrates this workflow.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-nitrophenol physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated nitroaromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its distinct chemical structure, featuring a bromine atom and a nitro group on a phenol (B47542) backbone, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. These properties have been determined through various analytical techniques and computational predictions.

| Property | Value | Source |

| CAS Number | 27684-84-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄BrNO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 218.00 g/mol | [2][3][5] |

| Appearance | Pale yellow to green crystalline solid/powder | [1][7][8] |

| Melting Point | 40-47 °C | [1][7][8] |

| Boiling Point | 264.6 ± 20.0 °C (Predicted) | [7][8] |

| Density | 1.881 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Solubility | Soluble in ethyl acetate (B1210297) and methanol | [4][7][8][9] |

| pKa | 6.08 ± 0.13 (Predicted) | [7][8] |

Experimental Protocols

Synthesis of this compound from 3-Bromophenol

A common method for the synthesis of this compound involves the nitration of 3-bromophenol.[7][9]

Materials:

-

3-Bromophenol (49.35 g, 285 mmol)

-

Potassium nitrate (B79036) (51.5 g, 509 mmol)

-

Concentrated sulfuric acid (32.6 mL)

-

Water (105 mL for reaction, 350 mL for dilution)

-

Ether

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of potassium nitrate (51.5 g) in a mixture of concentrated sulfuric acid (32.6 mL) and water (105 mL) is prepared and cooled to 10 °C.[7][9]

-

3-Bromophenol (49.35 g) is added dropwise to the stirred solution, maintaining the temperature at approximately 10 °C.[7][9]

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.[7][9]

-

The reaction is quenched by diluting the mixture with 350 mL of water.[7][9]

-

The product is extracted from the aqueous solution using ether.[7][9]

-

The combined organic layers are washed with a saturated saline solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[7][9]

-

The resulting crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate (19:1) mixture as the eluent, to yield this compound as a yellow-green solid.[7][9]

Characterization and Purity Analysis

The identity and purity of the synthesized this compound are confirmed using various analytical methods.

-

Nuclear Magnetic Resonance (¹H NMR): The structure is confirmed by ¹H NMR spectroscopy. In DMSO-d6, the expected signals are: δ 11.44 (s, 1H), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), and 7.18 (dd, J = 8.7, 2.1 Hz, 1H).[7][9]

-

Gas Chromatography (GC): Purity is often assessed by GC, with purities typically greater than 98.0% being reported.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another method used to determine purity, with reported values often exceeding 95.0%.[6]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]

- 8. PHENOL, 5-BROMO-2-NITRO- manufacturers and suppliers in india [chemicalbook.com]

- 9. PHENOL, 5-BROMO-2-NITRO- | 27684-84-0 [chemicalbook.com]

A Technical Guide to the Solubility of 5-Bromo-2-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-nitrophenol, a key intermediate in pharmaceutical synthesis and various research applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining these values experimentally. It includes established methodologies and a structured approach to data presentation, enabling researchers to generate and organize critical solubility data for their specific needs.

Introduction to this compound

This compound is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] Its utility in the development of pharmaceuticals and other bioactive molecules underscores the importance of understanding its behavior in various solvent systems.[2] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. While qualitatively noted as soluble in solvents like ethyl acetate (B1210297) and methanol, precise quantitative data is essential for reproducible and scalable processes.[1]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | Gravimetric | |||

| Ethanol | Spectroscopic | |||

| Acetone | Gravimetric | |||

| Ethyl Acetate | Spectroscopic | |||

| Dichloromethane | Gravimetric | |||

| Toluene | Spectroscopic | |||

| Hexane | Gravimetric | |||

| Acetonitrile | Spectroscopic | |||

| User-defined |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies that can be employed to ascertain the solubility of this compound in various organic solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant. A syringe with a filter (e.g., 0.45 µm PTFE) should be used to avoid transferring any solid particles.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) x 100

-

Spectroscopic Method

For compounds with a distinct chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

After reaching equilibrium and separating the solid phase, carefully withdraw a small aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-nitrophenol from 3-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of 5-bromo-2-nitrophenol, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis involves the regioselective nitration of 3-bromophenol (B21344). This guide details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow, offering a practical resource for laboratory and process development applications.

Introduction

This compound is a key building block in organic synthesis, frequently utilized as an intermediate in the preparation of active pharmaceutical ingredients (APIs), specialized dyes, and agrochemicals.[2] Its molecular structure, featuring nitro and bromo substituents on a phenol (B47542) scaffold, provides multiple reaction sites for further chemical modifications. The regioselective introduction of a nitro group onto the 3-bromophenol ring is a critical transformation, governed by the directing effects of the hydroxyl and bromine substituents.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 3-bromophenol is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The nitration occurs preferentially at the position ortho to the hydroxyl group and meta to the bromine atom.

Reaction:

3-Bromophenol → this compound

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from 3-bromophenol.[1]

Materials:

-

3-Bromophenol

-

Potassium nitrate (B79036) (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ether

-

Saturated saline solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Nitrating Mixture: In a reaction vessel, a solution of concentrated sulfuric acid (32.6 mL) and water (105 mL) is prepared and cooled to 10 °C.[1] Potassium nitrate (51.5 g, 509 mmol) is then slowly added to this acidic solution.[1] The mixture is stirred for 5 minutes.[1]

-

Nitration Reaction: 3-Bromophenol (49.35 g, 285 mmol) is added dropwise to the nitrating mixture, ensuring the reaction temperature is maintained at approximately 10 °C.[1] Following the addition, the reaction mixture is stirred at room temperature for 2 hours.[1]

-

Work-up and Extraction: Upon completion of the reaction, the mixture is diluted with water (350 mL) and extracted with ether.[1] The combined organic layers are washed with a saturated saline solution and dried over anhydrous sodium sulfate.[1]

-

Purification: The solvent is removed under reduced pressure.[1] The resulting crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate (19:1) solvent system.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Bromophenol | 49.35 g (285 mmol) | [1] |

| Potassium Nitrate | 51.5 g (509 mmol) | [1] |

| Concentrated Sulfuric Acid | 32.6 mL | [1] |

| Water | 105 mL | [1] |

| Product | ||

| This compound | 11.3 g | [1] |

| Yield | 18% | [1] |

| Physical Properties | ||

| Appearance | Yellow-green solid | [1] |

| Melting Point | 40-42 °C | [1] |

| Spectroscopic Data | ||

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.44 (s, 1H), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), 7.18 (dd, J = 8.7, 2.1 Hz, 1H) | [1] |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound.

References

An In-depth Technical Guide to the Applications of 5-Bromo-2-nitrophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrophenol is a versatile and highly reactive aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and a bromine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, with a focus on its utility in the preparation of heterocyclic compounds, substituted anilines, and biaryl derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in research and development.

Introduction

The strategic placement of a hydroxyl group, a nitro group, and a bromine atom on a benzene (B151609) ring makes this compound a valuable building block in synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton. The hydroxyl group provides a nucleophilic center for etherification reactions. The bromine atom is a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide will delve into the key synthetic applications of this important intermediate.

Synthesis of 5-Bromo-2-aminophenol via Reduction

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 5-bromo-2-aminophenol, a key precursor for the synthesis of various heterocyclic compounds, including benzoxazoles.

Reaction Pathway: Reduction of this compound

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 2-Amino-5-bromophenol (B182750)

A general procedure for the reduction of this compound using sodium bisulfite is as follows:

-

Dissolve this compound (1.0 equivalent) in a 0.5% aqueous sodium hydroxide (B78521) solution.

-

Stir the solution until the starting material is completely dissolved.

-

Add sodium bisulfite (approximately 7.3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 15 minutes.

-

Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.

-

Extract the product with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an ether/hexane solvent system to yield pure 2-amino-5-bromophenol.[1]

Quantitative Data

| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |

| This compound | Sodium bisulfite | Water/Diethyl ether | 60 | [1] |

Synthesis of 6-Bromobenzoxazoles

5-Bromo-2-aminophenol, derived from this compound, is a key intermediate in the synthesis of 6-bromobenzoxazoles. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical agents. The synthesis typically involves the condensation of 2-amino-5-bromophenol with an aldehyde, followed by cyclization.

Reaction Pathway: Synthesis of 6-Bromo-2-phenylbenzoxazole

Caption: Synthesis of a 6-bromobenzoxazole derivative.

Experimental Protocol: Synthesis of 6-Bromo-2-phenylbenzoxazole

The following protocol is adapted from general procedures for benzoxazole (B165842) synthesis:

-

In a round-bottom flask, combine 2-amino-5-bromophenol hydrochloride (1.0 equivalent) and benzaldehyde (1.0 equivalent).

-

Add a suitable catalyst, such as a magnetic ionic liquid (e.g., LAIL@MNP, ~4 mg per mmol of aminophenol).[2]

-

Sonicate the reaction mixture at 70°C for 30 minutes.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, add ethyl acetate (B1210297) to the reaction mixture.

-

If a magnetic catalyst is used, it can be removed with a magnet. Otherwise, proceed with a standard aqueous workup.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography to obtain the pure 6-bromo-2-phenylbenzoxazole.

Quantitative Data

Yields for the synthesis of benzoxazoles from 2-aminophenols and aldehydes can vary depending on the specific substrates and catalysts used, but are often in the moderate to good range. For example, the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084) and benzaldehyde using a magnetic ionic liquid catalyst under solvent-free sonication has been reported with a yield of up to 90%.[3]

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated through the Williamson ether synthesis to produce a variety of aryl ethers. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Pathway: O-Alkylation of this compound

Caption: Williamson ether synthesis workflow.

Experimental Protocol: General Procedure for O-Alkylation

-

To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).

-

Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

-

Add the desired alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter it off.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography or recrystallization.

Quantitative Data

| Alkyl Halide | Base | Solvent | Expected Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetone | > 90 |

| Ethyl iodide | NaH | DMF | > 85 |

| Propyl bromide | K₂CO₃ | Acetonitrile | > 80 |

Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the synthesis of a wide variety of biaryl compounds, which are important structures in medicinal chemistry and materials science.

Reaction Pathway: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

The following is a general protocol for the Suzuki coupling of an aryl bromide with an arylboronic acid:

-

To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), to the flask under the inert atmosphere.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

The Suzuki-Miyaura coupling is generally a high-yielding reaction with a broad substrate scope. The following table presents hypothetical but representative yields for the coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions.

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 92 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its three distinct functional groups can be manipulated selectively to access a wide range of important chemical intermediates and final products. The reduction of the nitro group provides a pathway to 2-amino-5-bromophenol and subsequently to benzoxazoles. The phenolic hydroxyl group allows for the synthesis of various aryl ethers via the Williamson ether synthesis. Furthermore, the bromine atom enables the construction of biaryl systems through Suzuki-Miyaura cross-coupling. The experimental protocols and data presented in this guide are intended to serve as a practical resource for chemists in academia and industry, facilitating the use of this compound in the development of novel and complex molecules.

References

5-Bromo-2-nitrophenol: A Core Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrophenol is a versatile aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring a hydroxyl, a nitro group, and a bromine atom, provides multiple reactive sites for a wide range of chemical transformations. This guide explores the chemical properties, synthesis, and significant applications of this compound in drug development, with a particular focus on its role as a precursor to bioactive molecules. Detailed experimental protocols and quantitative data are provided to facilitate its practical application in the laboratory.

Introduction

The development of novel therapeutic agents is a cornerstone of modern medicine. A key strategy in drug discovery is the efficient synthesis of complex organic molecules from readily available starting materials. This compound has emerged as a valuable building block in medicinal chemistry due to its inherent reactivity and potential for elaboration into diverse molecular scaffolds.[1][2] The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution, while the hydroxyl and bromo substituents offer additional handles for a variety of coupling and functionalization reactions. This technical guide provides a comprehensive overview of the properties and pharmaceutical applications of this compound.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO₃ | [3] |

| Molecular Weight | 218.01 g/mol | [3] |

| CAS Number | 27684-84-0 | [3] |

| Appearance | Pale yellow to yellow crystalline solid | [4] |

| Melting Point | 40-42 °C | |

| Purity | ≥97% | [4] |

| Solubility | Soluble in ethyl acetate (B1210297) and methanol. | |

| ¹H NMR (CDCl₃, 300 MHz) | δ 2.73 (s, 3H), 8.14 (d, J=2.6Hz, 1H), 8.31 (d, J=2.6Hz, 1H), 12.90 (s, 1H) | [5] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and optimization. A common laboratory-scale synthesis involves the nitration of a bromophenol precursor.

General Experimental Workflow for Synthesis

The synthesis of this compound from a suitable bromophenol precursor generally follows the workflow depicted below.

Caption: General workflow for the synthesis of a key Pranlukast intermediate.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-3-nitroacetophenone from p-Bromophenol

This protocol details the synthesis of a key intermediate for the anti-asthma drug Pranlukast, starting from p-bromophenol. This multi-step synthesis highlights the types of transformations relevant to the chemistry of bromophenols.[5]

Materials:

-

p-Bromophenol

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Tetrachloroethylene (B127269) (solvent)

-

Anhydrous Aluminum Chloride (Lewis acid)

-

Concentrated Nitric Acid (65%)

-

Hydrochloric acid (3.5 M and 3 M)

-

Potassium carbonate

-

Cold tetrachloroethylene (for washing)

Procedure:

-

Acetylation: Dissolve 173 g (1 mol) of p-bromophenol in 690 ml of tetrachloroethylene. Add 138 g (1 mol) of potassium carbonate. Control the temperature at 5 °C and slowly add 107 g (1.04 mol) of acetic anhydride. React for 2.5 hours. After the reaction, slowly add 600 ml of 3.5 M hydrochloric acid and stir for 10 minutes. Separate the layers and collect the lower organic layer containing the acetate of p-bromophenol.

-

Fries Rearrangement: Transfer the organic solution to a new reaction flask. At room temperature, add 160 g (1.2 mol) of anhydrous aluminum chloride. Reflux the mixture at 110 °C for 7 hours. After cooling to 80 °C, slowly add 500 ml of 3 M hydrochloric acid. Stir at room temperature for 1 hour, then separate the layers to obtain the lower organic layer containing 5-bromo-2-hydroxyacetophenone.

-

Nitration: Transfer the solution from the previous step to another reaction flask. Slowly add 96.9 g of 65% nitric acid (1 mol). React at 75 °C for 2 hours. Cool the system to -10 °C and allow crystallization for 14 hours.

-

Purification: Filter the resulting crystals and wash with cold tetrachloroethylene. Dry the product in an oven to obtain 167.2 g of 5-bromo-2-hydroxy-3-nitroacetophenone as a xanthochromatic crystal.

Quantitative Data:

| Parameter | Value |

| Overall Yield | 64.3% |

| Purity | 98.3% |

Application in Pharmaceutical Synthesis: Pranlukast

A significant application of bromo-nitro-hydroxy-aromatic intermediates is in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[5] The intermediate, 5-bromo-2-hydroxy-3-nitroacetophenone, is a key building block for constructing the chromone (B188151) core of Pranlukast.

The Role of this compound as a Precursor

While the provided synthesis starts with p-bromophenol, this compound represents a closely related and synthetically valuable precursor. A plausible synthetic route starting from this compound to a similar acetophenone (B1666503) intermediate would likely involve the protection of the phenolic hydroxyl group, followed by a suitable C-acylation method to introduce the acetyl group, and subsequent deprotection. The existing nitro and bromo functionalities would be carried through these steps.

Mechanism of Action of Pranlukast and the Leukotriene Signaling Pathway

Pranlukast functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[1][6] Leukotrienes are inflammatory mediators that, upon binding to CysLT1 receptors in the airways, cause bronchoconstriction, airway edema, and increased mucus secretion, all of which are hallmark features of asthma.[6][7] By blocking this interaction, Pranlukast mitigates these effects, leading to improved asthma control.[6][8]

The leukotriene signaling pathway is a critical component of the inflammatory cascade in asthma.

Caption: Pranlukast's mechanism of action in the leukotriene signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its utility is exemplified by its role as a potential precursor for key intermediates in the synthesis of drugs like Pranlukast. The synthetic methodologies and biological context provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical building block. Further exploration of its reactivity will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

- 1. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]

- 4. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]

- 5. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 6. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]

- 7. What is Pranlukast Hydrate used for? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

The Pivotal Role of 5-Bromo-2-nitrophenol in the Synthesis of Advanced Dyestuffs: A Technical Guide

For Immediate Release

[City, State] – December 22, 2025 – In the intricate world of organic chemistry and material science, the synthesis of novel dyes with enhanced properties remains a significant pursuit. A key player in this field is 5-Bromo-2-nitrophenol, a versatile intermediate that serves as a foundational building block for a range of high-performance azo and metal-complex dyes. This technical guide provides an in-depth exploration of the role of this compound in dye synthesis, detailing experimental protocols, quantitative data, and the underlying chemical pathways for researchers, scientists, and professionals in drug development and material science.

This compound, a substituted phenol (B47542), is distinguished by the presence of both a bromine atom and a nitro group on its aromatic ring. These functional groups impart unique reactivity to the molecule, making it a valuable precursor in the synthesis of specialized dyes. Its utility is particularly prominent in the creation of azo dyes, where it can function as a coupling component, and in the formation of metal-complex dyes, which are known for their superior fastness properties.

Synthesis of Azo Dyes Utilizing this compound as a Coupling Component

The synthesis of azo dyes is a cornerstone of industrial chemistry, typically involving a two-step process: diazotization followed by azo coupling. In this sequence, a primary aromatic amine is converted into a reactive diazonium salt, which then couples with an electron-rich substrate, such as a phenol or an aniline (B41778) derivative, to form the characteristic azo (-N=N-) linkage.

This compound serves as an excellent coupling component in this reaction. The hydroxyl group on the phenol ring activates the aromatic system

Electrophilic Aromatic Substitution in 5-Bromo-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 5-bromo-2-nitrophenol. It details the directing effects of the substituents, predicts the regioselectivity of common EAS reactions, and provides generalized experimental protocols. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Understanding its reactivity in electrophilic aromatic substitution is crucial for its effective utilization in organic synthesis.

Core Principles: Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of its three substituents: the hydroxyl (-OH), nitro (-NO₂), and bromo (-Br) groups.

-

Hydroxyl (-OH) Group: The hydroxyl group is a strong activating group and an ortho, para-director.[3] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positive charge of the arenium ion intermediate.

-

Nitro (-NO₂) Group: The nitro group is a strong deactivating group and a meta-director.[3] It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the arenium ion intermediate and thus slowing down the reaction rate.

-

Bromo (-Br) Group: Halogens like bromine are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can participate in resonance and stabilize the arenium ion intermediate when the electrophile attacks the ortho or para positions.[4]

In a polysubstituted benzene (B151609) ring, the most powerful activating group typically dictates the position of the incoming electrophile.[5] In the case of this compound, the hydroxyl group is the most potent activating group and will therefore primarily direct the substitution.

The available positions for electrophilic attack on the this compound ring are C3, C4, and C6. Based on the directing effects of the hydroxyl group, substitution is anticipated to occur at the ortho (C6) and para (C4) positions relative to the -OH group. The C2 position is already substituted. The C3 position is meta to the hydroxyl group and is therefore disfavored.

Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-2,4-dinitrophenol and 5-Bromo-2,6-dinitrophenol |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 4,5-Dibromo-2-nitrophenol and 5-Bromo-4-chloro-2-nitrophenol |

| Sulfonation | Fuming H₂SO₄ | 4-Bromo-3-nitro-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Bromo-4-acyl-2-nitrophenol |

Note: Friedel-Crafts alkylation is generally not effective on strongly deactivated rings such as those containing a nitro group. Therefore, Friedel-Crafts acylation is the more viable option.[6]

Experimental Protocols

The following are generalized experimental protocols for key electrophilic aromatic substitution reactions. These are adapted from procedures for similarly substituted phenols and should be optimized for this compound.

Protocol 1: Nitration of this compound

This protocol is adapted from the nitration of other substituted phenols using a mixture of nitric and sulfuric acids.[7][8]

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Conclusion

The electrophilic aromatic substitution of this compound is a predictable process governed by the strong activating and ortho, para-directing effect of the hydroxyl group. While the presence of the deactivating nitro and bromo groups reduces the overall reactivity of the aromatic ring, substitution is expected to occur primarily at the C4 and C6 positions. The provided theoretical framework and generalized protocols serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the strategic functionalization of this versatile chemical intermediate. Further experimental investigation is warranted to determine the precise reaction conditions, yields, and isomer distributions for various electrophilic aromatic substitution reactions on this substrate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 27684-84-0 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Reactivity of Functional Groups in 5-Bromo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrophenol is a versatile multifunctional aromatic compound of significant interest in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive analysis of the reactivity of its three key functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the bromo (-Br) group. The electronic interplay between the activating hydroxyl group and the deactivating nitro and bromo groups imparts a unique chemical profile to the molecule, allowing for a range of selective transformations. This document details the physicochemical properties, spectroscopic data, and reactivity of each functional group, supported by experimental protocols and reaction pathway diagrams to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application in synthesis.

Physicochemical Data

The key physical properties of this compound are summarized in Table 1. The predicted pKa of the hydroxyl group is 6.08, indicating a higher acidity compared to phenol (B47542) (pKa ≈ 10) due to the strong electron-withdrawing effect of the ortho-nitro group.[3]

| Property | Value | Source |

| CAS Number | 27684-84-0 | [3][4][5] |

| Molecular Formula | C₆H₄BrNO₃ | [4] |

| Molecular Weight | 218.01 g/mol | [4] |

| Appearance | Pale yellow to yellow-green crystalline solid | [3] |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 264.6 ± 20.0 °C (Predicted) | [3] |

| Solubility | Soluble in ethyl acetate (B1210297) and methanol | [3] |

| pKa | 6.08 ± 0.13 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound and for monitoring its reactions.

¹H NMR (300 MHz, DMSO-d₆): δ 11.44 (s, 1H, -OH), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), 7.18 (dd, J = 8.7, 2.1 Hz, 1H).[3]

¹³C NMR (CDCl₃): δ 155.7, 132.8, 126.5, 124.3, 124.1, 123.4 ppm.

Reactivity of Functional Groups

The reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[1] Conversely, the hydroxyl group is an activating, ortho-, para-director.[1] The bromine atom also influences the ring's reactivity and serves as a key site for cross-coupling reactions.[1]

Reactivity of the Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This enables reactions such as ether and ester formation.

The ortho-nitro group significantly increases the acidity of the phenolic proton through its strong electron-withdrawing inductive and resonance effects, which stabilize the resulting phenoxide anion. This enhanced acidity facilitates its conversion to the corresponding phenoxide under relatively mild basic conditions.

The phenoxide of this compound can undergo Sₙ2 reaction with alkyl halides to form ethers. This reaction, known as the Williamson ether synthesis, is a versatile method for introducing alkyl groups at the phenolic position.[6][7][8][9]

Experimental Protocol: Williamson Ether Synthesis (Representative)

This protocol is adapted from general procedures for the Williamson ether synthesis.[9][10]

-

Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as DMF or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add the desired primary alkyl halide (e.g., methyl iodide or ethyl bromide, 1.2 eq.) to the solution.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 50-80 °C) and monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactivity of the Nitro Group

The nitro group is a key functional group that can be readily transformed into an amino group, providing a gateway to a wide range of further chemical modifications.

The reduction of the nitro group to a primary amine is one of the most important reactions of this compound, as the resulting aniline (B41778) is a versatile intermediate.[1] Various reducing agents can be employed, with the choice of reagent being critical to avoid undesired side reactions, such as dehalogenation.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes the reduction of this compound to 2-amino-5-bromophenol (B182750).

-

Dissolution: Dissolve this compound (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide (B78521) solution with stirring.

-

Reduction: Add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.

-

Neutralization and Extraction: Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5. Extract the product with diethyl ether (3 x 40 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from an ether/hexane mixture to yield pure 2-amino-5-bromophenol (Yield: 60%).

A comparative overview of common methods for nitro group reduction is presented in Table 2. The choice of method depends on the desired selectivity and reaction conditions.

| Reducing System | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | Raney® Nickel, H₂ | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred for avoiding dehalogenation of chloro and bromo groups compared to Pd/C. |

| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 25 - 78 | 1 - 3 | >90 | A mild method compatible with many functional groups. |

| Metal/Acid Reduction | Fe, AcOH | Acetic Acid | 25 - 118 | 1 - 4 | >85 | A robust and widely used method. |

| Borohydride Reduction | NiCl₂·6H₂O, NaBH₄ | Acetonitrile/Water | 0 - 25 | 0.1 - 0.5 | >90 | A rapid and high-yielding method. |

Reactivity of the Bromo Group

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling and nucleophilic substitution reactions.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[11][12] this compound can participate in this reaction to introduce aryl or vinyl substituents at the C5 position.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is a general procedure adapted for this compound based on established methods for aryl bromides.[13][14]

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction: Heat the mixture with stirring to 80-100 °C and monitor by TLC.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the strongly electron-withdrawing nitro group ortho to the bromine can facilitate nucleophilic aromatic substitution (SₙAr).[15] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. However, in many cases, substitution at other activated positions on similar molecules (e.g., a chloro substituent) might be more favorable.[16]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents on the aromatic ring determine the position of further electrophilic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro and bromo groups are deactivating meta-directors (with bromine also being an ortho-, para-director due to its lone pairs, but deactivating overall).

The positions ortho and para to the hydroxyl group are C3 and C5. The C5 position is already substituted with bromine. The C3 position is sterically hindered by the adjacent nitro and hydroxyl groups. The positions ortho and para to the bromine are C4 and C6. The position meta to the nitro group is C4. Therefore, the most likely position for electrophilic attack is C4, which is ortho to the bromine and meta to the nitro group, and para to the hydroxyl group. The activating effect of the hydroxyl group is expected to dominate, directing the electrophile to the C4 position.

mol [label=< this compound Functional GroupDirecting EffectActivating/Deactivating -OHortho, paraActivating -NO₂metaDeactivating -Brortho, paraDeactivating Predicted site of EAS: C4

>]; } caption [label="Directing Effects in EAS", fontsize=10]; end_dot Caption: Directing Effects in EASConclusion

This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. The hydroxyl, nitro, and bromo groups each offer distinct and often complementary avenues for chemical transformation. The hydroxyl group's acidity allows for its conversion into a nucleophile for ether and ester synthesis. The nitro group can be selectively reduced to an amine, opening up a vast area of aniline chemistry. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures. Furthermore, the electronic nature of the substituents directs further substitution on the aromatic ring in a predictable manner. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a versatile building block in the design and synthesis of novel molecules for a wide range of applications.

References

- 1. This compound | 27684-84-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]

- 4. This compound | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 5-Bromo-2-nitrophenol: Structure, Isomerism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 5-Bromo-2-nitrophenol (C₆H₄BrNO₃), a key intermediate in various chemical syntheses.[1] It details the compound's structural formula, explores its positional isomers, presents its physicochemical properties in a comparative format, and provides a detailed experimental protocol for its synthesis.

Structural Formula and Isomerism

This compound is an aromatic compound derived from phenol, featuring a bromine atom and a nitro functional group attached to the benzene (B151609) ring.[1] The molecular formula for this compound and its isomers is C₆H₄BrNO₃, and its molecular weight is approximately 218.00 g/mol .[2][3]

The IUPAC name for the primary compound is this compound.[2] The positions of the bromo and nitro groups relative to the hydroxyl group (-OH) are critical for the molecule's reactivity and physical properties. Isomerism in bromonitrophenols is determined by the different possible arrangements of these three substituents on the benzene ring. There are numerous positional isomers, including but not limited to 4-Bromo-2-nitrophenol and 2-Bromo-5-nitrophenol.[4][5]

Physicochemical Properties

The properties of this compound, such as melting point and acidity (pKa), are distinct from its isomers due to the electronic and steric effects of the substituent positions. The collected data is summarized below for comparison.

| Property | This compound | 4-Bromo-2-nitrophenol | 2-Bromo-5-nitrophenol |

| CAS Number | 27684-84-0[3][6] | 7693-52-9[5] | 52427-05-1[4] |

| Molecular Weight | 218.00 g/mol [2][3] | 218.00 g/mol | 218.00 g/mol [4] |

| Appearance | Pale yellow crystalline solid[7][8] | - | - |

| Melting Point | 40-42 °C[7][8] | 41-43 °C | 115-118 °C |

| Boiling Point | 264.6 ± 20.0 °C (Predicted)[7][8] | 264.6 ± 20.0 °C (Predicted) | 264.6 ± 20.0 °C (Predicted) |

| Density | 1.881 ± 0.06 g/cm³ (Predicted)[7][8] | 1.881 ± 0.06 g/cm³ (Predicted) | 1.881 ± 0.06 g/cm³ (Predicted) |

| pKa | 6.08 ± 0.13 (Predicted)[7][8] | 6.08 ± 0.13 (Predicted) | 6.41 ± 0.18 (Predicted) |

| Solubility | Soluble in ethyl acetate (B1210297) and methanol[7][8] | - | - |

Experimental Protocol: Synthesis of this compound

This section details a common laboratory procedure for the synthesis of this compound via the nitration of 3-Bromophenol.[7]

Materials:

-

3-Bromophenol (49.35 g, 285 mmol)

-

Potassium nitrate (B79036) (51.5 g, 509 mmol)

-

Concentrated sulfuric acid (32.6 mL)

-

Water (105 mL + 350 mL for dilution)

-

Ether

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/ethyl acetate (19:1 mixture)

Procedure:

-

Preparation of Nitrating Mixture: A mixed solution of concentrated sulfuric acid (32.6 mL) and water (105 mL) is prepared and cooled to 10 °C.[7] Potassium nitrate (51.5 g, 509 mmol) is added slowly to this solution.[7]

-

Nitration Reaction: The reaction mixture is stirred for 5 minutes. 3-Bromophenol (49.35 g, 285 mmol) is then added dropwise, ensuring the reaction temperature is maintained at approximately 10 °C.[7]

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours.[7]

-

Work-up and Extraction: Upon completion, the reaction solution is diluted with 350 mL of water and extracted with ether.[7] The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[7]

-

Purification: The crude product is purified by flash column chromatography using a 19:1 hexane/ethyl acetate eluent to yield this compound as a yellow-green solid.[7]

Conclusion

This compound is a valuable chemical building block whose utility is defined by the specific arrangement of its functional groups. Understanding its structure, the properties of its various isomers, and reliable synthesis protocols is essential for its effective application in research and development, particularly in the pharmaceutical and fine chemical industries.[1] The provided data and protocols offer a foundational guide for professionals working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-5-nitrophenol | C6H4BrNO3 | CID 12867136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]

- 8. PHENOL, 5-BROMO-2-NITRO- | 27684-84-0 [chemicalbook.com]

An In-depth Technical Guide to the Storage and Handling of 5-Bromo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe storage and handling of 5-Bromo-2-nitrophenol (CAS No. 27684-84-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a yellow solid with a molecular weight of 218.00 g/mol .[1] It is important to be aware of its physical state and properties to handle it appropriately.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 27684-84-0 |

| Molecular Formula | C6H4BrNO3 |

| Molecular Weight | 218.00 g/mol [1] |

| Appearance | Yellow Solid; Light orange to Yellow to Green powder to crystal |

| Melting Point | 42.0 to 46.0 °C |

| Solubility | Soluble in methanol |

Storage and Stability

Proper storage of this compound is essential to prevent degradation and ensure its stability for research applications.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation |

| Temperature | Room Temperature[2][3]. Some suppliers recommend refrigeration (2-8°C) or storage in a cool, dark place (<15°C). |

| Atmosphere | Inert atmosphere is recommended. |

| Container | Keep container tightly closed in a dry and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents and strong bases. |

Safety and Handling Precautions

This compound is classified as an irritant and requires careful handling to avoid exposure.[1] The following precautions should be strictly followed.

Hazard Identification

Table 3: GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation[1][2] |

| H319 | Causes serious eye irritation[1][2] |

| H335 | May cause respiratory irritation[1][2] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize the risk of exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Avoid contact with skin and eyes.

-